molecular formula C18H15ClN2O2 B13806092 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine CAS No. 63673-72-3

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine

Cat. No.: B13806092
CAS No.: 63673-72-3
M. Wt: 326.8 g/mol
InChI Key: DKOMXBVVTZTZDB-UHFFFAOYSA-N
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Description

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine is an organic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring This compound is characterized by the presence of two methoxyphenyl groups attached to the pyrimidine ring, along with a chlorine atom at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine typically involves a multi-step process. One common method includes the condensation reaction of protected vanillin with 2-chloro-4,6-dimethylpyrimidine. This reaction is carried out under controlled conditions to ensure high yield and purity . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as nickel-phosphine compounds .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the pyrimidine compound .

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating various biochemical pathways. For example, it may inhibit certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4,6-bis(4-methoxyphenyl)pyrimidine is unique due to the presence of methoxyphenyl groups, which can influence its chemical reactivity and biological activity. These groups can enhance its solubility and interaction with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

63673-72-3

Molecular Formula

C18H15ClN2O2

Molecular Weight

326.8 g/mol

IUPAC Name

2-chloro-4,6-bis(4-methoxyphenyl)pyrimidine

InChI

InChI=1S/C18H15ClN2O2/c1-22-14-7-3-12(4-8-14)16-11-17(21-18(19)20-16)13-5-9-15(23-2)10-6-13/h3-11H,1-2H3

InChI Key

DKOMXBVVTZTZDB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CC=C(C=C3)OC

Origin of Product

United States

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